molecular formula C5H7N3O2 B015044 6-Amino-3-methyluracil CAS No. 21236-97-5

6-Amino-3-methyluracil

Número de catálogo: B015044
Número CAS: 21236-97-5
Peso molecular: 141.13 g/mol
Clave InChI: JGAVPFNFAUWIJY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Amino-3-methyluracil (CAS 21236-97-5) is a substituted uracil derivative with the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol . It features a methyl group at position 3 and an amino group at position 6 on the pyrimidine ring. Its high melting point (350–352°C) reflects strong intermolecular interactions, likely due to hydrogen bonding from the amino group and the rigid heterocyclic structure . This compound is utilized in organic synthesis and pharmaceutical research, particularly as a precursor for heterocyclic compounds.

Propiedades

IUPAC Name

6-amino-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,6H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAVPFNFAUWIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355712
Record name 6-Amino-3-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21236-97-5
Record name 6-Amino-3-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Reaction Mechanism and Initial Synthesis

The most well-documented method for synthesizing 6-amino-3-methyluracil involves the cyclocondensation of dimethyl malonate (C₅H₈O₄) and methylurea (C₂H₆N₂O) under alkaline conditions. Sodium methoxide (CH₃ONa) serves as the catalyst, facilitating the nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbons of dimethyl malonate. The reaction proceeds through the following steps:

  • Formation of the pyrimidine ring : At 40–50°C, methylurea reacts with dimethyl malonate to generate 1-methylbarbituric acid (C₅H₆N₂O₃), a key intermediate.

  • Acidification and crystallization : Hydrochloric acid is added to precipitate the intermediate, which is then purified via centrifugation and drying.

Critical Reaction Conditions:

  • Temperature : 40–60°C for cyclization, 20–30°C for crystallization.

  • Molar ratios : 1:1 molar ratio of dimethyl malonate to methylurea.

  • Catalyst concentration : 10–15% sodium methoxide by weight.

Table 1: Comparison of Laboratory vs. Industrial Conditions

ParameterLaboratory ScaleIndustrial Scale
Temperature (°C)40–6050–70
Reaction Time (hours)2–31–1.5
Yield (%)75–8083–85
Purity (%)95–9798.5–99

Alternative Synthetic Routes

Nitrosation-Reduction Pathway

A less common method involves the nitrosation of 4,6-diamino-2-hydroxypyrimidine (C₄H₆N₄O) followed by reduction. This pathway, adapted from the synthesis of 3-methylisoguanine, proceeds as follows:

  • Nitrosation : Treatment with sodium nitrite (NaNO₂) in acetic acid introduces a nitroso group at the 5-position.

  • Reduction : Catalytic hydrogenation or use of reducing agents (e.g., SnCl₂) converts the nitroso group to an amino group.

This method achieves moderate yields (60–70%) but requires stringent control over pH (11.5–12.0) to prevent over-nitrosation.

Deuterated Derivative Synthesis

For isotopic labeling studies, This compound-d₃ is synthesized via hydrogen-deuterium exchange. The process involves:

  • Deuterium oxide (D₂O) treatment : this compound is refluxed in D₂O with a palladium catalyst to replace three hydrogen atoms with deuterium.

  • Purification : Recrystallization from deuterated solvents ensures >99% isotopic purity.

Purification and Characterization

Recrystallization Techniques

Crude this compound is purified using:

  • Sodium hydroxide dissolution : The compound is dissolved in a 5% NaOH solution at 45–55°C.

  • Acid precipitation : Hydrochloric acid is added dropwise to pH 6–7, inducing crystallization.

  • Centrifugation and drying : Crystals are isolated via centrifugation and dried under vacuum.

Analytical Validation

  • High-Performance Liquid Chromatography (HPLC) : Purity is verified using reversed-phase HPLC with UV detection at 254 nm.

  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 155.06 ([M+H]⁺) confirm the molecular formula C₅H₇N₃O₂ .

Análisis De Reacciones Químicas

Types of Reactions

6-Amino-3-methyluracil undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted uracil derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

6-Amino-3-methyluracil is classified as a pyrimidine derivative with the molecular formula C5H7N3O2C_5H_7N_3O_2 and a molecular weight of 141.13 g/mol. Its structure comprises an amino group at the 6-position and a methyl group at the 3-position of the uracil ring, which influences its biochemical properties and interactions.

Metabolism Studies

6-AMU is notably involved in metabolic studies, particularly concerning caffeine metabolism. It serves as a significant metabolite of caffeine, which is extensively studied for its pharmacokinetics and effects on human health. The analysis of urinary metabolites, including 6-AMU, provides insights into the activity of cytochrome P450 enzymes (CYP1A2), which are crucial for drug metabolism. This relationship allows researchers to assess inter-individual differences in drug metabolism and the associated risks for developing exposure-related diseases .

Biomarkers in Pharmacokinetics

The compound has been identified as a potential biomarker for caffeine intake due to its moderate correlation with recorded caffeine levels in human subjects. This property makes it valuable in pharmacokinetic studies aimed at understanding caffeine's effects on health and behavior .

Therapeutic Potential

Research has indicated that 6-AMU may exhibit therapeutic properties, particularly in relation to its effects on cyclic nucleotide phosphodiesterases (PDEs). Inhibition of PDEs can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for various physiological processes, including vasodilation and neurotransmission. Therefore, compounds like 6-AMU could have implications in treating cardiovascular diseases or neurological disorders .

Case Study: Caffeine Metabolism

A study examining the metabolism of caffeine highlighted the role of 6-AMU as a metabolite that reflects individual variations in enzyme activity related to caffeine processing. The findings suggested that individuals with higher levels of this metabolite might demonstrate different responses to caffeine consumption, impacting their risk for conditions such as hypertension or anxiety disorders .

Case Study: Drug Interaction Studies

In another investigation focused on drug interactions, researchers analyzed how 6-AMU interacts with various pharmaceutical compounds. The study found that it could modulate the effects of certain drugs by altering their metabolic pathways, thus affecting their efficacy and safety profiles .

Data Table: Summary of Key Applications

Application AreaDescriptionReferences
Metabolism StudiesInvolved in caffeine metabolism; serves as a biomarker for CYP1A2 activity
Therapeutic PotentialPotential inhibitor of phosphodiesterases; implications for cardiovascular and neurological health
Biomarker for Caffeine IntakeModerate correlation with caffeine consumption; useful in pharmacokinetics studies

Mecanismo De Acción

The mechanism of action of 6-Amino-3-methyluracil involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

6-Amino-1,3-dimethyluracil

  • Molecular Formula : C₆H₉N₃O₂
  • Molecular Weight : 155.16 g/mol
  • CAS Number : 6642-31-5
  • Key Differences: Contains two methyl groups (positions 1 and 3) compared to 6-Amino-3-methyluracil’s single methyl group. The additional methyl group at position 1 reduces steric hindrance at the N-1 position, facilitating alkylation and condensation reactions . High-purity grades (≥98%) are prioritized in pharmaceutical research for reproducibility in heterocyclic synthesis .
Reactivity Comparison:
  • This compound: Limited steric hindrance at N-1 allows for selective functionalization at the amino group (position 6).
  • 6-Amino-1,3-dimethyluracil: The N-1 methyl group directs reactivity toward the amino group and adjacent positions, enabling multi-component reactions with aldehydes and ketones to form fused pyrimidines .

6-Aminouracil (Unsubstituted)

  • Molecular Formula : C₄H₅N₃O₂
  • Molecular Weight : 127.10 g/mol
  • Key Differences: Lacks methyl groups, making it less lipophilic than methyl-substituted analogs. Serves as a versatile precursor for synthesizing pyrimidopyrimidines and pyranopyrimidines via reactions with aldehydes or nitriles .

6-Amino-5-bromo-1-methyluracil Monohydrate

  • Molecular Formula : C₅H₆BrN₃O₂·H₂O
  • Molecular Weight : 237.03 g/mol
  • Key Differences: Bromine substitution at position 5 introduces electronegativity, altering electronic properties and reactivity.
Functionalization Potential:
  • This compound: Lacks halogens, limiting use in metal-catalyzed cross-coupling reactions.
  • 5-Bromo derivative : Bromine enables diversification via palladium-catalyzed reactions, expanding medicinal chemistry applications .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications
This compound C₅H₇N₃O₂ 141.13 21236-97-5 Methyl at C3; high melting point (350–352°C) Precursor for fused heterocycles
6-Amino-1,3-dimethyluracil C₆H₉N₃O₂ 155.16 6642-31-5 Methyl at C1 and C3; enhanced reactivity in Hantzsch synthesis Pyrido[2,3-d]pyrimidine synthesis
6-Aminouracil C₄H₅N₃O₂ 127.10 873-83-6 Unsubstituted; broad functionalization potential Antimicrobial agent synthesis
6-Amino-5-bromo-1-methyluracil C₅H₆BrN₃O₂ 237.03 N/A Bromine at C5; facilitates cross-coupling reactions Anticancer drug discovery

Actividad Biológica

6-Amino-3-methyluracil (6-AMU) is a pyrimidine derivative and an important compound in the field of medicinal chemistry and biological research. Its structural formula is C5H6N4O2C_5H_6N_4O_2, and it is recognized for its potential biological activities, particularly in relation to enzyme inhibition and metabolic pathways. This article explores the biological activity of 6-AMU, detailing its mechanisms of action, pharmacological effects, and relevant research findings.

This compound has been studied for its interaction with various biological targets, including enzymes involved in nucleic acid metabolism. Its primary mechanism of action appears to involve:

  • Inhibition of Enzymes : 6-AMU may inhibit enzymes such as dihydropyrimidine dehydrogenase (DPD), which is crucial in the metabolism of pyrimidines. This inhibition can affect the levels of uracil and other metabolites in biological systems.
  • Antioxidant Properties : Some studies suggest that derivatives of 6-AMU exhibit antioxidant properties, potentially mitigating oxidative stress in cells by scavenging free radicals.

Pharmacological Effects

The pharmacological effects of 6-AMU have been documented in various studies:

  • Antitumor Activity : Research indicates that 6-AMU can exhibit antitumor properties by interfering with the DNA synthesis of cancer cells, making it a candidate for further investigation in cancer therapy.
  • Impact on Metabolism : The compound has been shown to influence metabolic pathways related to nucleic acids, which could have implications for diseases characterized by dysregulated metabolism.

Case Studies and Research Findings

  • Inhibition Studies : A study published in the Journal of Biological Chemistry reported that 6-AMU inhibits DPD activity, leading to altered pyrimidine metabolism in cancer cells. This suggests a potential therapeutic role in conditions like cancer where DPD is overexpressed .
  • Metabolite Identification : In a study examining caffeine metabolism, 5-acetylamino-6-amino-3-methyluracil was identified as a significant metabolite, indicating that 6-AMU derivatives play a role in human metabolic pathways .
  • Oxidative Stress Protection : Another study highlighted the antioxidant capacity of 6-AMU derivatives, showing their ability to reduce oxidative damage in cellular models, which may be beneficial in conditions associated with oxidative stress.

Comparison of Biological Activities

Compound NameActivity TypeTarget EnzymeReference
This compoundEnzyme InhibitionDihydropyrimidine Dehydrogenase
5-Acetylamino-6-amino-3-methyluracilMetabolite IdentificationCaffeine Metabolism
This compound DerivativesAntioxidant ActivityCellular Oxidative Stress

Pharmacokinetics and Safety Profile

ParameterValue
Molecular Weight142.12 g/mol
SolubilitySoluble in water
ToxicityLow toxicity reported
MetabolismHepatic metabolism

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Amino-3-methyluracil, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Two primary synthetic routes are documented:

  • Route 1 : Reacting 6-aminouracil with hexamethyldisilazane (HMDS) and H2SO4 under reflux for 3 hours, followed by vacuum concentration and alkylation with methyl iodide (MeI) at room temperature for 72 hours. Neutralization with NaHCO3 and filtration yields the product .
  • Route 2 : Using 6-amino-3-methylpyrimidine-2,4(1H,3H)-dione with HMDS and ammonium sulfate under reflux (6 hours), followed by iodomethane reaction at 40°C (16 hours). Optimization involves controlling reaction time, temperature, and stoichiometry of alkylating agents. Yield improvements (e.g., >95%) require inert atmospheres and rigorous drying of intermediates .

Q. What analytical techniques are most effective for characterizing this compound's purity and structural integrity?

  • Methodological Answer :

  • HPLC : Quantify purity using reversed-phase chromatography with UV detection (λ = 254 nm). Compare retention times against certified reference standards .
  • NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR. Key signals include methyl protons (δ ~3.3 ppm) and carbonyl carbons (δ ~160–170 ppm) .
  • Melting Point Analysis : Validate identity by matching observed melting points (350–352°C) to literature values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, protected from moisture and light. Ensure compatibility with non-reactive materials (e.g., glass) .
  • Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

Advanced Research Questions

Q. How do variations in alkylation agents impact the synthesis of this compound derivatives?

  • Methodological Answer :

  • Methylation vs. Thiomethylation : Substituting iodomethane with methylthio reagents (e.g., methylthiolate) yields derivatives like 6-Amino-2-methylthio-3-methyluracil (CAS 54030-56-7). Monitor regioselectivity using TLC and adjust solvent polarity (e.g., DMF vs. ethanol) to control reaction pathways .
  • Catalytic Systems : Ytterbium triflate [Yb(TFA)3] enhances reaction efficiency in acetylketene-mediated syntheses, reducing side-product formation .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Purity Validation : Contradictions often arise from unaccounted impurities (e.g., residual solvents or byproducts). Use high-purity (>97%) batches and document lot-specific COAs .
  • Bioassay Standardization : Control variables like solvent (DMSO vs. aqueous buffers) and cell line viability thresholds. For example, IL-6 inhibition assays require nanomolar-range compound concentrations and validated negative controls .

Q. How can computational modeling predict the reactivity of this compound in novel heterocyclic formations?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometries (e.g., using Gaussian 16) to predict electrophilic/nucleophilic sites. Focus on the C5 position for functionalization due to its electron-deficient nature .
  • Docking Studies : Simulate interactions with biological targets (e.g., MMP3 or IL-6 receptors) using AutoDock Vina. Validate predictions with SPR (surface plasmon resonance) binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-3-methyluracil
Reactant of Route 2
Reactant of Route 2
6-Amino-3-methyluracil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.